molecular formula C18H13NO2 B8709520 5,6-Diphenyl-pyridine-2-carboxylic acid

5,6-Diphenyl-pyridine-2-carboxylic acid

Cat. No. B8709520
M. Wt: 275.3 g/mol
InChI Key: GQNSDDBWRPCRHT-UHFFFAOYSA-N
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Patent
US07728014B2

Procedure details

A solution of ethyl 5,6-diphenylpyridine-2-carboxylate (Compound 21, 40 mg, 0.13 mmol) and LiOH (1N, 1 ml) in EtOH (2 ml) was stirred at room temperature overnight. The mixture was acidified with 10% HCl, then extracted with EtOAc. The organic layer was washed with water, and brine, and dried over Na2SO4. The filtered solvent was concentrated in vacuo, and the residue was purified by silica gel chromatography (20-80% Ethyl acetate in hexane) to give title compound as a solid.
Name
ethyl 5,6-diphenylpyridine-2-carboxylate
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Compound 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[CH:9][C:10]([C:19]([O:21]CC)=[O:20])=[N:11][C:12]=2[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Li+].[OH-].Cl>CCO>[C:1]1([C:7]2[CH:8]=[CH:9][C:10]([C:19]([OH:21])=[O:20])=[N:11][C:12]=2[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
ethyl 5,6-diphenylpyridine-2-carboxylate
Quantity
40 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=CC(=NC1C1=CC=CC=C1)C(=O)OCC
Name
Compound 21
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=CC(=NC1C1=CC=CC=C1)C(=O)OCC
Name
Quantity
1 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
2 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The filtered solvent was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (20-80% Ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=CC(=NC1C1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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